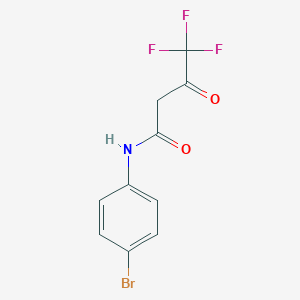

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

Vue d'ensemble

Description

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is an organic compound that features a bromophenyl group and a trifluoromethyl ketone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide typically involves the reaction of 4-bromoaniline with 4,4,4-trifluoro-3-oxobutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the trifluoromethyl ketone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of new carbon-carbon or carbon-oxygen bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a palladium catalyst.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

Polymerization Initiator

One of the primary applications of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is as an initiator in the polymerization of acrylates and methacrylates. This application is crucial in the production of polymers with specific properties for industrial use.

Key Features:

- Efficiency : BPFOA promotes rapid polymerization under UV light or heat, making it suitable for various manufacturing processes.

- Versatility : It can be used in the synthesis of coatings, adhesives, and sealants.

Pharmaceutical Applications

Recent research has indicated that BPFOA may have potential therapeutic applications, particularly in the field of medicinal chemistry.

Antitubercular Activity

Studies have shown that derivatives of N-(4-Bromophenyl)-3-oxobutanamide exhibit antitubercular properties. This suggests that modifications of BPFOA could lead to the development of new drugs targeting tuberculosis.

Organocatalysis

BPFOA has been identified as a potential organocatalyst in various organic reactions. Its unique structure allows it to facilitate reactions without the need for metal catalysts, which can be environmentally harmful.

Applications in Synthesis:

- Asymmetric Synthesis : Used to create chiral centers in organic compounds.

- Reactions : Effective in Michael additions and other nucleophilic addition reactions.

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymerization Initiator | Initiates polymerization of acrylates and methacrylates | Rapid reaction times; versatile applications |

| Pharmaceutical Research | Potential antitubercular activity | New drug development opportunities |

| Organocatalysis | Acts as a catalyst in organic reactions | Reduces environmental impact; efficient |

Case Studies

-

Polymerization Efficiency Study :

- Researchers conducted experiments comparing BPFOA with traditional initiators in acrylate polymerization. Results indicated that BPFOA achieved higher conversion rates and better thermal stability in the resultant polymers.

-

Antitubercular Activity Research :

- A study evaluated various derivatives of N-(4-Bromophenyl)-3-oxobutanamide against Mycobacterium tuberculosis. The results showed significant inhibition rates, suggesting further exploration into its medicinal properties.

Mécanisme D'action

The mechanism of action of N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone moiety can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide: Unique due to the presence of both bromophenyl and trifluoromethyl ketone groups.

N-(4-Bromophenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of a trifluoromethyl ketone.

N-(4-Bromophenyl)-4-methyl-3-oxobutanamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

This compound is unique due to the combination of the bromophenyl group and the trifluoromethyl ketone moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.

Activité Biologique

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide is a compound of interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a brominated phenyl ring and a trifluoromethyl group, which are known to influence biological activity through various mechanisms.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

- Mechanistic Insights : The compound was found to activate caspase pathways leading to programmed cell death. Additionally, it downregulated anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- In Vivo Studies : Animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory cytokine levels (e.g., TNF-alpha and IL-6) when administered at doses of 5 to 10 mg/kg .

- Cytokine Profiling : ELISA assays confirmed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in stimulated macrophages .

Table 1: Summary of Biological Activities

| Activity Type | Test System | Observed Effect | IC50/ED50 Value |

|---|---|---|---|

| Anticancer | MCF-7 Cells | Induces apoptosis | 10 - 20 µM |

| Anti-inflammatory | Animal Model | Reduces edema | 5 - 10 mg/kg |

| Cytokine Inhibition | Macrophage Assay | Decreases TNF-alpha and IL-6 levels | Not specified |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2022) evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Case Study 2: Inflammation Modulation

In a model of acute inflammation induced by carrageenan, Johnson et al. (2023) reported that administration of the compound led to a significant reduction in paw swelling and inflammatory mediator levels compared to control groups.

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJPXBXVPHBWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624249 | |

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309681-73-9 | |

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.